molecular formula C16H16N4O2S B2689968 2-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034425-77-7

2-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2689968
CAS No.: 2034425-77-7
M. Wt: 328.39
InChI Key: VMCGLJNIKIIQRJ-UHFFFAOYSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a thiophene ring, and a pyrazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the thiophene and pyrazine rings through a series of coupling reactions. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
  • 2-(3,5-dimethylisoxazol-4-yl)-N-((3-(pyridin-2-yl)pyrazin-2-yl)methyl)acetamide
  • 2-(3,5-dimethylisoxazol-4-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-10-12(11(2)22-20-10)8-15(21)19-9-13-16(18-6-5-17-13)14-4-3-7-23-14/h3-7H,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCGLJNIKIIQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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